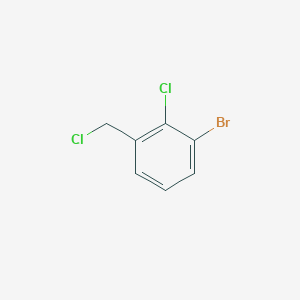
1-bromo-2-chloro-3-(chloromethyl)Benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-chloro-3-(chloromethyl)Benzene is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and chloromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-(chloromethyl)Benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of benzene derivatives. For instance, starting with 1-chloro-2-bromobenzene, a chloromethyl group can be introduced through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and bromination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
化学反応の分析
Types of Reactions: 1-Bromo-2-chloro-3-(chloromethyl)Benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form benzyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Aniline derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzyl derivatives.
科学的研究の応用
1-Bromo-2-chloro-3-(chloromethyl)Benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-bromo-2-chloro-3-(chloromethyl)Benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms (bromine and chlorine) makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The chloromethyl group can undergo oxidation or reduction, depending on the reaction conditions .
類似化合物との比較
1-Bromo-2-chlorobenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1-Chloro-2-bromobenzene: Similar structure but different reactivity due to the absence of the chloromethyl group.
1-Bromo-3-chlorobenzene: Another isomer with different substitution patterns, affecting its chemical behavior.
Uniqueness: 1-Bromo-2-chloro-3-(chloromethyl)Benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group. This combination of substituents provides distinct reactivity patterns, making it valuable for specific synthetic applications.
特性
分子式 |
C7H5BrCl2 |
|---|---|
分子量 |
239.92 g/mol |
IUPAC名 |
1-bromo-2-chloro-3-(chloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 |
InChIキー |
UDTZLFKKGIRULA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


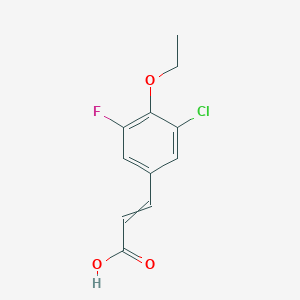
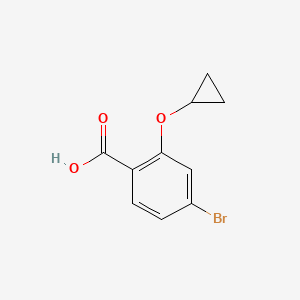
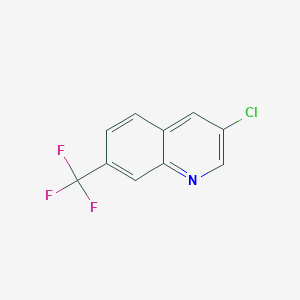
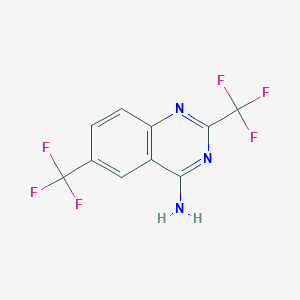
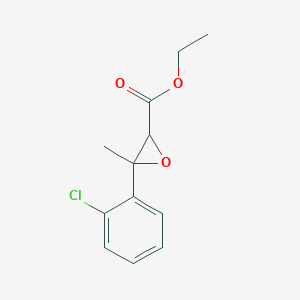
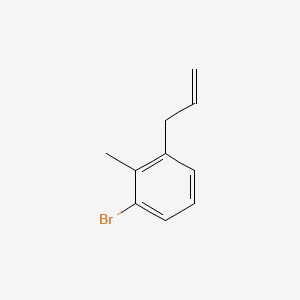
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

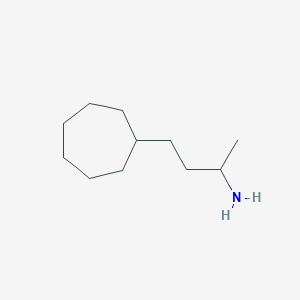
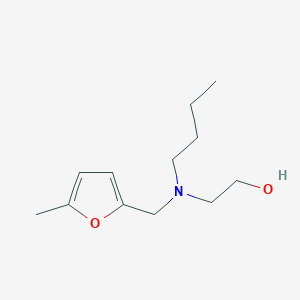
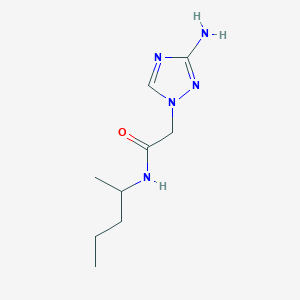

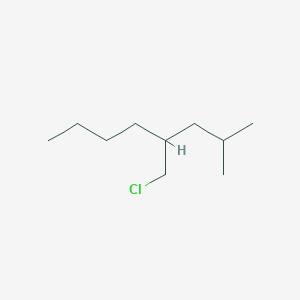
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
